molecular formula C29H23ClF3N3O B12495122 1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12495122
M. Wt: 522.0 g/mol
InChI Key: BDWXLQTVYIRXIR-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the various substituents through a series of reactions such as halogenation, alkylation, and etherification. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C29H23ClF3N3O

Molecular Weight

522.0 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-methyl-6-[4-[(2-methylphenyl)methoxy]phenyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C29H23ClF3N3O/c1-17-6-4-5-7-21(17)16-37-23-12-9-20(10-13-23)26-15-24(29(31,32)33)27-19(3)35-36(28(27)34-26)22-11-8-18(2)25(30)14-22/h4-15H,16H2,1-3H3

InChI Key

BDWXLQTVYIRXIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5C)C(F)(F)F)Cl

Origin of Product

United States

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